

Solubility of Benzyl Alcohol-OD in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Benzyl alcohol-OD	
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Abstract

This technical guide provides a comprehensive overview of the solubility of **Benzyl alcohol-OD** in a range of common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document bases its analysis on the well-established solubility characteristics of its non-deuterated counterpart, Benzyl alcohol (C₆H₅CH₂OH). The isotopic substitution of deuterium for protium at the hydroxyl group is not expected to significantly alter the solubility profile in organic solvents. This guide presents qualitative solubility data in a clear tabular format, outlines detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Introduction

Benzyl alcohol is a versatile aromatic alcohol widely utilized as a solvent, preservative, and synthetic intermediate in various industries, including pharmaceuticals, cosmetics, and materials science.[1] Its deuterated isotopologue, **Benzyl alcohol-OD** (C₆H₅CH₂OD), where the hydroxyl proton is replaced by a deuterium atom, is of particular interest in mechanistic studies, metabolic tracking, and as an internal standard in analytical chemistry. Understanding its solubility in different organic solvents is crucial for its effective application in these fields, enabling proper solvent selection for reactions, formulations, and analytical preparations.



This guide serves as a practical resource for laboratory professionals, providing essential data and methodologies related to the solubility of **Benzyl alcohol-OD**.

Solubility Data

Quantitative solubility data for **Benzyl alcohol-OD** in organic solvents is not readily available in the public domain. However, based on the principle of "like dissolves like," the solubility of **Benzyl alcohol-OD** is expected to be virtually identical to that of Benzyl alcohol. The substitution of a proton with a deuteron does not significantly impact the intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding capabilities with organic solvents) that govern solubility.

The following table summarizes the qualitative solubility of Benzyl alcohol in a variety of common organic solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.



Solvent	Chemical Formula	Polarity	Solubility of Benzyl Alcohol
Ethanol	C ₂ H ₅ OH	Polar	Miscible[1][2][3]
Methanol	СН₃ОН	Polar	Miscible
Acetone	СзН6О	Polar Aprotic	Miscible[4]
Diethyl Ether	(C2H5)2O	Nonpolar	Miscible[1][2][3]
Chloroform	CHCl₃	Polar	Miscible[4]
Benzene	C ₆ H ₆	Nonpolar	Miscible
Toluene	С7Н8	Nonpolar	Miscible
Ethyl Acetate	C4H8O2	Moderately Polar	Miscible
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Miscible
Dichloromethane (DCM)	CH ₂ Cl ₂	Polar Aprotic	Miscible
n-Hexane	C6H14	Nonpolar	Immiscible/Slightly Soluble
Water	H₂O	Very Polar	Moderately Soluble (~4 g/100 mL)[1][4]

Experimental Protocols for Solubility Determination

The determination of miscibility is a fundamental experimental procedure in chemistry. The following protocol outlines a general method for qualitatively assessing the solubility of a liquid analyte, such as **Benzyl alcohol-OD**, in a liquid solvent.

Materials and Equipment

- Analyte (Benzyl alcohol-OD)
- Solvent of interest
- · Calibrated pipettes or graduated cylinders



- Vortex mixer
- Clear glass test tubes or vials with caps
- · Light source for visual inspection

Procedure: Visual Miscibility Titration

- Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment at a controlled room temperature (e.g., 25°C).
- Initial Addition: To a clean test tube, add a known volume of the solvent (e.g., 1 mL).
- Analyte Addition: Using a calibrated pipette, add a small, known volume of Benzyl alcohol-OD (e.g., 0.1 mL) to the solvent.
- Mixing: Cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
- Observation: Visually inspect the mixture against a light source.
 - Miscible: The solution will be clear and homogeneous with no visible phase separation.
 - Immiscible: Two distinct liquid layers will be visible. The mixture may appear cloudy or form an emulsion upon shaking, which will separate upon standing.
- Incremental Addition: If the initial mixture is miscible, continue to add the analyte in small increments (e.g., 0.1 mL), mixing and observing after each addition, until a significant volume has been added (e.g., until the analyte and solvent are in a 1:1 ratio). If the mixture remains a single phase throughout, the two liquids are considered miscible.
- Documentation: Record the volumes of analyte and solvent used and the final observation (miscible or immiscible).

Considerations for Quantitative Analysis

For a more precise, quantitative determination of solubility (especially for partially miscible systems), more advanced analytical techniques would be required, such as:

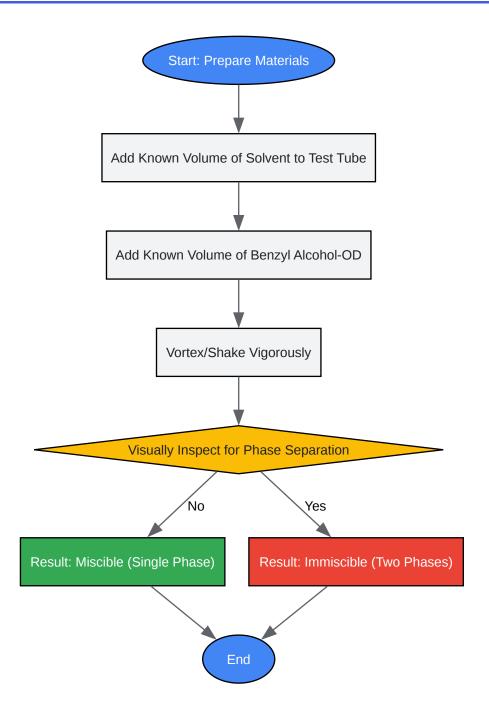


- Gas Chromatography (GC): A saturated solution can be prepared, and the concentration of the solute in the solvent phase can be determined by GC analysis against a calibration curve.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The composition of a saturated solution can be determined by integrating the characteristic peaks of the solute and solvent in the NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of miscibility as described in the protocol above.





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